![molecular formula C12H9NS B3050884 1-Dibenzothiophenamine CAS No. 29451-76-1](/img/structure/B3050884.png)
1-Dibenzothiophenamine
Overview
Description
1-Dibenzothiophenamine, also known as N-phenyl-1-Dibenzothiophenamine, is a chemical compound with the CAS number 1807910-86-6 . It has a molecular formula of C12H9NS .
Molecular Structure Analysis
The molecular structure of 1-Dibenzothiophenamine consists of two benzene rings fused to a central thiophene ring . The exact molecular weight is not specified in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Dibenzothiophenamine are not well-documented in the sources .Scientific Research Applications
Environmental Impact and Molecular Mechanisms
1-Dibenzothiophenamine (DBT) is a significant component of crude oil and a widespread environmental pollutant with known adverse effects on aquatic vertebrates. A study by Woźny et al. (2010) focused on the molecular mechanisms of DBT's impact, specifically examining its effect on CYP1A expression in the liver and gills of rainbow trout. This research contributes to understanding the environmental impact of DBT and its toxicological pathway in aquatic ecosystems (Woźny et al., 2010).
Photostability in Potential Anticancer Drugs
DBT's photostability was explored in the context of anticancer drug development. Silchenko et al. (2003) studied 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (a potential anticancer drug), revealing its sensitivity to fluorescent lighting and its degradation products. This research is pivotal for understanding the stability and viability of DBT derivatives in pharmaceutical applications (Silchenko et al., 2003).
Desulfurization and Environmental Remediation
DBT plays a role in the desulfurization of fossil fuels, a process crucial for reducing sulfur emissions and complying with environmental standards. Studies by Labana et al. (2005) and Shen et al. (2015) explored microbial and catalytic methods for DBT desulfurization, respectively. These insights are instrumental in developing more efficient and environmentally friendly methods for reducing sulfur content in fuels (Labana et al., 2005), (Shen et al., 2015).
Ionic Liquids for Pollutant Removal
The utilization of ionic liquids, such as n-butyl-pyridinium tetrafluoroborate, has been researched for the removal of DBT from organic solutions. Enayati and Faghihian (2015) demonstrated high efficiency in extracting DBT, showcasing the potential of ionic liquids in environmental remediation (Enayati & Faghihian, 2015).
Photocatalysis and Material Science
DBT derivatives have been explored for their applications in material science, particularly in the field of photocatalysis. The research by Lü et al. (2007) and Perepichka et al. (2005) highlights the potential of DBT in creating efficient blue emitters and catalysis processes, contributing to advancements in material science and photocatalytic applications (Lü et al., 2007), (Perepichka et al., 2005).
Safety And Hazards
properties
IUPAC Name |
dibenzothiophen-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOGSASRTYIOCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183660 | |
Record name | 1-Dibenzothiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dibenzothiophenamine | |
CAS RN |
29451-76-1 | |
Record name | 1-Dibenzothiophenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029451761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dibenzothiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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